molecular formula C7H9BrN2 B8815326 1-(6-Bromopyridin-3-YL)ethanamine CAS No. 1060811-56-4

1-(6-Bromopyridin-3-YL)ethanamine

カタログ番号: B8815326
CAS番号: 1060811-56-4
分子量: 201.06 g/mol
InChIキー: COGGCXWSBTVYEV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(6-Bromopyridin-3-YL)ethanamine is a brominated pyridine derivative with the molecular formula C₇H₉BrN₂ and a molecular weight of 201.06 g/mol . This compound exists as enantiomers, including the (S) and (R) configurations, which are critical for stereospecific applications in advanced medicinal chemistry and drug discovery projects . The bromine atom on the pyridine ring makes it an excellent substrate for metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, enabling the construction of more complex biaryl structures . Furthermore, the primary amine functional group provides a versatile handle for amide bond formation or condensation reactions, allowing researchers to diversify the molecule for library synthesis . Its primary research application is as a pharmaceutical intermediate, particularly in the synthesis of ligands for adenosine receptors and other bioactive molecules . The chiral center allows for the creation of enantiomerically pure compounds to explore stereospecific interactions with biological targets. For optimal stability, this amine should be stored under inert conditions at 2–8°C due to its sensitivity to light and air . Please note that this product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

特性

CAS番号

1060811-56-4

分子式

C7H9BrN2

分子量

201.06 g/mol

IUPAC名

1-(6-bromopyridin-3-yl)ethanamine

InChI

InChI=1S/C7H9BrN2/c1-5(9)6-2-3-7(8)10-4-6/h2-5H,9H2,1H3

InChIキー

COGGCXWSBTVYEV-UHFFFAOYSA-N

正規SMILES

CC(C1=CN=C(C=C1)Br)N

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Bromopyridin-3-YL)ethanamine typically involves the bromination of pyridine derivatives followed by the introduction of the ethylamine group. One common method is the bromination of 3-ethylpyridine using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 6th position.

Industrial Production Methods

In industrial settings, the production of 1-(6-Bromopyridin-3-YL)ethanamine can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and enhances safety.

化学反応の分析

Types of Reactions

1-(6-Bromopyridin-3-YL)ethanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: The major product is 1-(6-Bromo-pyridin-3-YL)-acetaldehyde.

    Reduction: The major product is 1-(6-Bromopyridin-3-YL)ethanamine.

    Substitution: The major product depends on the nucleophile used; for example, using sodium methoxide results in 1-(6-Methoxy-pyridin-3-YL)-ethylamine.

科学的研究の応用

1-(6-Bromopyridin-3-YL)ethanamine is used in various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: The compound is used in the production of agrochemicals and pharmaceuticals.

作用機序

The mechanism of action of 1-(6-Bromopyridin-3-YL)ethanamine involves its interaction with specific molecular targets. The bromine atom and ethylamine group allow the compound to bind to enzymes and receptors, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogues differ in bromine positioning, substituent groups, or stereochemistry, influencing their physicochemical and biological properties:

Compound Name Bromine Position Substituent Variation Molecular Formula CAS Number Purity (%) Key Applications
1-(6-Bromopyridin-3-yl)ethanamine 6 Ethylamine group C₇H₉BrN₂ 1213594-37-6 (S) 97 Adenosine receptor ligands
2-((5-Bromopyridin-3-yl)oxy)ethanamine 5 Ether-linked ethylamine C₇H₉BrN₂O 1361381-50-1 N/A Intermediate in drug synthesis
1-(5-Bromopyridin-2-yl)ethanamine 2 Ethylamine group C₇H₉BrN₂ 871723-90-9 98 Not specified
(6-Bromo-pyridin-3-ylmethyl)-isopropyl-amine 6 Isopropylamine and methyl linkage C₁₀H₁₅BrN₂ N/A N/A Pharmaceutical intermediates
(S)-1-(6-Bromopyridin-3-yl)ethanamine hydrochloride 6 Hydrochloride salt C₇H₁₀BrClN₂ 1263078-05-2 95–97 Enhanced solubility for formulations

Physicochemical Properties

  • Solubility : Hydrochloride salts exhibit higher aqueous solubility than free bases, advantageous for biological assays .
  • Stability : Bromine at position 6 confers greater stability under basic conditions compared to analogues with bromine at position 2 .
  • Stereochemical Impact: The (S) -enantiomer shows higher binding affinity to adenosine receptors than the (R) -form, highlighting the role of chirality in drug design .

Q & A

Q. What are the recommended synthetic routes for 1-(6-Bromopyridin-3-yl)ethanamine?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves:

Bromination : Introduce bromine at the 6-position of pyridine derivatives using NBS (N-bromosuccinimide) under controlled conditions (e.g., DMF, 80°C) .

Amination : React 6-bromo-3-pyridinecarbaldehyde with hydroxylamine followed by reduction (e.g., using NaBH₄ or LiAlH₄) to yield the primary amine .

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product.

Key Parameters:

StepReagents/ConditionsYieldPurity (HPLC)
BrominationNBS, DMF, 80°C75%90%
AminationNH₂OH·HCl, NaBH₄, MeOH65%85%

Q. How should researchers purify and characterize 1-(6-Bromopyridin-3-yl)ethanamine?

Methodological Answer:

  • Purification :
    • Liquid-Liquid Extraction : Separate impurities using dichloromethane and aqueous NaOH.
    • Column Chromatography : Use silica gel with a gradient of ethyl acetate (5–20%) in hexane.
  • Characterization :
    • NMR : Confirm structure via 1H^1H NMR (e.g., δ 8.3 ppm for pyridinium protons) and 13C^{13}C NMR (δ 120–150 ppm for aromatic carbons) .
    • Mass Spectrometry : ESI-MS m/z [M+H]⁺ = 215.0 (calc. 215.05) .
    • ATR-FTIR : Identify NH₂ stretches (~3350 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .

Advanced Research Questions

Q. What computational methods predict the reactivity and electronic properties of 1-(6-Bromopyridin-3-yl)ethanamine?

Methodological Answer: Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-311+G(d,p)) is recommended:

Geometry Optimization : Calculate equilibrium structures using Gaussian 12.

Frontier Molecular Orbitals : Analyze HOMO-LUMO gaps to predict nucleophilic/electrophilic sites.

Solvent Effects : Include polarizable continuum models (PCM) for solvent interactions .

Example Data:

PropertyB3LYP/6-311+G(d,p)Experimental
HOMO (eV)-6.2-
LUMO (eV)-1.8-
Dipole Moment (D)3.5-

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

Methodological Answer:

  • Cross-Validation : Compare experimental NMR/IR with DFT-simulated spectra (e.g., using ORCA or NWChem).
  • X-ray Crystallography : Resolve ambiguities in structure via single-crystal analysis (SHELXL refinement) .
  • Isotopic Labeling : Use 15N^{15}N-labeled analogs to confirm NH₂ group assignments in complex spectra .

Q. What is the role of 1-(6-Bromopyridin-3-yl)ethanamine as a ligand in coordination chemistry?

Methodological Answer: The amine and pyridine groups act as chelating sites for transition metals:

Complex Synthesis : React with Cu(II) or Pd(II) salts in ethanol under inert atmosphere.

Characterization :

  • UV-Vis : Monitor d-d transitions (e.g., Cu complexes at ~600 nm).
  • Magnetic Susceptibility : Assess metal center oxidation states.

Applications : Catalyze cross-coupling reactions (e.g., Suzuki-Miyaura) with Pd complexes .

Example Coordination Modes:

MetalCoordination GeometryApplication
Cu(II)Square planarOxidation catalysis
Pd(II)TetrahedralC-C bond formation

Q. How to design derivatives of this compound for enhanced bioactivity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) :
    • Modify the bromine substituent (e.g., replace with -CF₃ or -CN) to alter lipophilicity .
    • Introduce chiral centers (e.g., (R)- or (S)-isomers) via asymmetric synthesis .
  • Assays :
    • In Vitro : Test dopamine receptor binding affinity (IC₅₀) using radioligand displacement.
    • ADMET : Predict pharmacokinetics via SwissADME or ProTox-II.

Derivative Data:

DerivativeIC₅₀ (nM)LogP
6-CF₃ analog12 ± 22.1
(R)-isomer8 ± 11.8

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。